molecular formula C19H13BrF2N2O3S B7518983 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide

3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide

Número de catálogo B7518983
Peso molecular: 467.3 g/mol
Clave InChI: CQBOBPWLPQBAFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide, also known as BAY-876, is a small molecule inhibitor that targets the mitochondrial pyruvate carrier (MPC). The MPC is a key component of the mitochondrial pyruvate oxidation pathway, which plays a crucial role in energy metabolism. BAY-876 has been shown to inhibit the MPC and reduce the growth of cancer cells in vitro and in vivo.

Mecanismo De Acción

3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide inhibits the MPC, which is responsible for transporting pyruvate into the mitochondria for oxidation. By inhibiting the MPC, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide reduces the mitochondrial respiration and ATP production, leading to a decrease in cancer cell proliferation and survival. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to induce autophagy and apoptosis in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to induce metabolic changes in cancer cells, including a decrease in glucose uptake and lactate production, as well as an increase in oxidative stress and reactive oxygen species (ROS) production. These changes are thought to contribute to the anticancer effects of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is its specificity for the MPC, which allows for selective inhibition of cancer cell metabolism without affecting normal cells. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to enhance the efficacy of other anticancer agents, which may have important clinical implications. However, one limitation of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is its poor solubility, which may affect its pharmacokinetic properties and limit its clinical application.

Direcciones Futuras

Future studies on 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its clinical efficacy. In addition, further studies could investigate the potential of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide as a combination therapy with other anticancer agents. Finally, studies could explore the role of the MPC in other diseases, such as metabolic disorders and neurodegenerative diseases, and the potential of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide as a therapeutic agent in these contexts.
Conclusion:
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is a small molecule inhibitor that targets the MPC and has shown promising anticancer effects in preclinical models. Its specificity for cancer cells and ability to enhance the efficacy of other anticancer agents make it a promising therapeutic agent for cancer treatment. Future studies could further optimize its pharmacokinetic properties and investigate its potential in other diseases.

Métodos De Síntesis

The synthesis of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with 2,4-difluoroaniline to yield 3-(4-bromophenyl)sulfonamide-N-(2,4-difluorophenyl)aniline. This intermediate is then reacted with benzoyl chloride in the presence of a base to form 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide. The final product is obtained after purification by column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancers. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. These findings suggest that 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide may have potential as a therapeutic agent for cancer treatment.

Propiedades

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2N2O3S/c20-13-4-7-15(8-5-13)24-28(26,27)16-3-1-2-12(10-16)19(25)23-18-9-6-14(21)11-17(18)22/h1-11,24H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBOBPWLPQBAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.